6-(Dimethylamino)pyridazine-4-carboxylic acid 6-(Dimethylamino)pyridazine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858476
InChI: InChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)4-8-9-6/h3-4H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

6-(Dimethylamino)pyridazine-4-carboxylic acid

CAS No.:

Cat. No.: VC15858476

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

6-(Dimethylamino)pyridazine-4-carboxylic acid -

Specification

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name 6-(dimethylamino)pyridazine-4-carboxylic acid
Standard InChI InChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)4-8-9-6/h3-4H,1-2H3,(H,11,12)
Standard InChI Key XYZBFHQJRRFRAO-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NN=CC(=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

6-(Dimethylamino)pyridazine-4-carboxylic acid belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound is systematically named 6-(dimethylamino)pyridazine-4-carboxylic acid, with the International Union of Pure and Applied Chemistry (IUPAC) name reflecting the positions of the dimethylamino (-N(CH3_3)2_2) and carboxylic acid (-COOH) groups on the pyridazine ring . Its molecular structure is represented by the SMILES notation CN(C)C1=NN=CC(=C1)C(=O)O, which encodes the connectivity of atoms and functional groups .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number1242458-48-5
Molecular FormulaC7H9N3O2\text{C}_7\text{H}_9\text{N}_3\text{O}_2
Molecular Weight167.17 g/mol
InChI KeyXYZBFHQJRRFRAO-UHFFFAOYSA-N

Synthesis and Manufacturing

Historical Synthetic Routes

While no direct synthesis protocol for 6-(dimethylamino)pyridazine-4-carboxylic acid is documented in the provided sources, related pyridazine carboxylic acids have been synthesized via cyclization and functional group modification. For example, 6-oxo-1H-pyridazine-4-carboxylic acid is produced through a multi-step process involving hydrazine-mediated cyclization of dimethyl 2-methylenebutanedioate, followed by oxidation and hydrolysis . Similar strategies could theoretically apply to the dimethylamino variant, substituting hydrazine with dimethylhydrazine or introducing the dimethylamino group via nucleophilic substitution.

Challenges in Functionalization

Introducing the dimethylamino group at the 6-position of pyridazine presents synthetic challenges due to the electron-deficient nature of the aromatic ring. Patent literature on analogous compounds highlights the use of protecting groups and selective oxidation to achieve regioselectivity . For instance, the ethyl ester of 6-oxo-1H-pyridazine-4-carboxylate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid , suggesting that similar ester intermediates could be leveraged for 6-(dimethylamino)pyridazine-4-carboxylic acid synthesis.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s physicochemical properties are critical for its potential application in drug discovery. Key computed properties include:

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass167.069476538 Da
Topological Polar Surface Area66.3 Ų

The carboxylic acid group contributes to its acidity, with a predicted pKa of approximately 3-4 for the carboxyl proton. The dimethylamino group, with a pKa of ~10-11, remains protonated under physiological conditions, influencing the compound’s solubility and interaction with biological targets.

Future Research Directions

Synthetic Methodology Development

Efforts to optimize the synthesis of 6-(dimethylamino)pyridazine-4-carboxylic acid could focus on one-pot reactions or catalytic amination strategies to improve yield and scalability. The success of analogous processes, such as the oxidation of methyl 6-oxohexahydropyridazine-4-carboxylate , suggests that dehydrogenation or photochemical methods might be adaptable.

Biological Screening

High-throughput screening of this compound against disease-relevant targets (e.g., kinases, GPCRs) could uncover novel bioactivities. Molecular docking studies may also predict its interaction with enzymes like cyclooxygenase or phosphodiesterase, guiding experimental validation.

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